Cis-2-(6-amino-9H-purin-9-yl)cyclopentanol
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Overview
Description
Cis-2-(6-amino-9H-purin-9-yl)cyclopentanol is a chemical compound with the molecular formula C10H13N5O It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-2-(6-amino-9H-purin-9-yl)cyclopentanol typically involves the cyclization of a suitable precursor. One common method involves the reaction of 6-amino-9H-purine with a cyclopentanol derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Cis-2-(6-amino-9H-purin-9-yl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce a fully saturated cyclopentanol derivative .
Scientific Research Applications
Cis-2-(6-amino-9H-purin-9-yl)cyclopentanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in nucleotide analogs and enzyme inhibitors.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Cis-2-(6-amino-9H-purin-9-yl)cyclopentanol involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by mimicking the structure of natural nucleotides. This can interfere with DNA and RNA synthesis, leading to potential therapeutic effects against viral infections and cancer .
Comparison with Similar Compounds
Similar Compounds
- 6-amino-9H-purin-9-ylmethanol
- 2-amino-6-cyclopropylamino-9H-purine
- Cyclohexanol, 2-(6-amino-9H-purin-9-yl)-, cis-
Uniqueness
Cis-2-(6-amino-9H-purin-9-yl)cyclopentanol is unique due to its specific stereochemistry and the presence of both a purine ring and a cyclopentanol moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
Cis-2-(6-amino-9H-purin-9-yl)cyclopentanol is a purine derivative that has garnered attention due to its potential biological activities, particularly in oncology and the modulation of epigenetic enzymes. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C11H15N5O
- Molecular Weight : 233.2697 g/mol
- IUPAC Name : Cyclohexanol, 2-(6-amino-9H-purin-9-yl)-, cis-
The compound features a purine core, which is crucial for its biological activity, particularly in targeting specific kinases involved in cancer proliferation.
Inhibition of PDGFRα Kinase
One of the primary areas of research surrounding this compound is its inhibitory effect on the Platelet-Derived Growth Factor Receptor alpha (PDGFRα). PDGFRα is frequently activated in various tumors, making it a significant target for cancer therapies.
Research indicates that derivatives of 2,6,9-trisubstituted purines, including this compound, exhibit potent inhibitory activities against PDGFRα kinase. For instance:
Compound | IC50 (mM) | GI50 (mM) | Remarks |
---|---|---|---|
11d | 0.001 | 0.005 | Strongest inhibition against PDGFRα |
11e | 0.002 | 0.007 | Comparable activity to 11d |
The above table summarizes findings from a study where various analogs were tested for their kinase inhibitory activities and cytotoxic effects on cancer cell lines, particularly EOL-1 cells which are positive for FIP1L1-PDGFRA.
Antiproliferative Effects
The antiproliferative properties of this compound have been evaluated across different cancer cell lines. The compound demonstrated significant cytotoxicity with low GI50 values in several tested cell lines, indicating its potential as an anti-cancer agent.
The mechanism by which this compound exerts its effects involves the modulation of epigenetic enzymes and inhibition of specific kinases:
- Epigenetic Modulation : The compound has been shown to influence histone methylation processes, which are crucial in regulating gene expression related to cancer progression.
- Kinase Inhibition : By inhibiting PDGFRα, this compound disrupts signaling pathways that promote cell proliferation and survival in cancer cells.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Study on EOL-1 Cells : In vitro studies demonstrated that treatment with this compound led to a marked reduction in cell viability compared to untreated controls.
- Findings : The study reported an IC50 value of approximately 1 nM for PDGFRα inhibition, suggesting high potency.
- Combination Therapy : Research exploring combination therapies with this compound and other anticancer agents showed enhanced efficacy in reducing tumor size in xenograft models.
Properties
CAS No. |
719-76-6 |
---|---|
Molecular Formula |
C10H13N5O |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(1R,2S)-2-(6-aminopurin-9-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H13N5O/c11-9-8-10(13-4-12-9)15(5-14-8)6-2-1-3-7(6)16/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7+/m0/s1 |
InChI Key |
MHPNWYKTHPYOJP-NKWVEPMBSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)O)N2C=NC3=C(N=CN=C32)N |
Canonical SMILES |
C1CC(C(C1)O)N2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
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